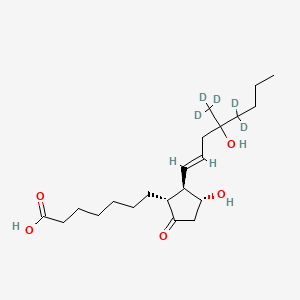
Decarboxy Tianeptine-d12 Nitrile
Overview
Description
Decarboxy Tianeptine-d12 Nitrile is a deuterium-labeled derivative of Tianeptine. Tianeptine is a tricyclic compound known for its unique pharmacological properties, including the facilitation of serotonin uptake and inhibition of dopamine uptake. The deuterium labeling in this compound enhances its stability and allows for more precise analytical studies .
Mechanism of Action
- Role : By enhancing serotonin uptake, Tianeptine modulates serotonergic neurotransmission, which can impact mood regulation and stress response .
- Resulting Changes : Enhanced serotonin availability may contribute to Tianeptine’s antidepressant effects. However, its exact mechanism remains complex and multifaceted .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Decarboxy Tianeptine-d12 Nitrile, like its parent compound Tianeptine, interacts with various enzymes and proteins. It acts as a selective facilitator of serotonin uptake, and it has been reported to act as a selective inhibitor of dopamine uptake . These interactions influence biochemical reactions in the body, particularly those involving neurotransmitters.
Cellular Effects
This compound influences cell function by affecting the uptake of neurotransmitters. It enhances serotonin uptake in selective brain regions . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the serotonin and dopamine transporters. It facilitates the uptake of serotonin and inhibits the uptake of dopamine . This can lead to changes in gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Tianeptine-d12 Nitrile involves the deuteration of TianeptineThe specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product undergoes rigorous quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Decarboxy Tianeptine-d12 Nitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Decarboxy Tianeptine-d12 Nitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: The compound is employed in biological studies to investigate the effects of deuterium labeling on biological systems.
Medicine: In medical research, it serves as a tool to study the pharmacokinetics and pharmacodynamics of Tianeptine and its derivatives.
Comparison with Similar Compounds
Tianeptine: The parent compound, known for its unique pharmacological profile.
Amineptine: Another tricyclic compound with similar effects on dopamine uptake.
Deuterium-labeled derivatives: Other deuterium-labeled compounds used in analytical and pharmacological studies.
Uniqueness: Decarboxy Tianeptine-d12 Nitrile stands out due to its deuterium labeling, which enhances its stability and allows for more precise analytical studies. This makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3/i2D2,3D2,4D2,7D2,8D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZXSPFVNLBJSJ-ZARVCVOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675658 | |
| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216525-46-0 | |
| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)




![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)








